3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one
CAS No.: 848478-61-5
Cat. No.: VC16788809
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848478-61-5 |
|---|---|
| Molecular Formula | C14H20O3 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one |
| Standard InChI | InChI=1S/C14H20O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13,15-16H,2-5,10H2,1H3 |
| Standard InChI Key | AOVINOFKTJBJLM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(CC(=O)C1=CC=C(C=C1)O)O |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular formula of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. Its IUPAC name reflects the presence of a ketone group at the first position of an octanoyl chain, a hydroxyl group at the third carbon, and a 4-hydroxyphenyl substituent. The compound’s planar aromatic ring and hydrophilic hydroxyl groups contribute to its ability to form hydrogen bonds with biological targets, a feature critical for its pharmacological activity .
Key Structural Features:
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Aromatic Ring: The 4-hydroxyphenyl group enables π-π stacking interactions with receptor binding sites.
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Hydroxyl Groups: The 3-hydroxy and 4-hydroxy substituents enhance solubility and mediate hydrogen bonding with opioid receptors.
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Aliphatic Chain: The octanoyl backbone provides flexibility, allowing the molecule to adopt conformations suitable for receptor binding.
Synthetic Methodologies and Reaction Pathways
While industrial-scale synthesis protocols remain underdeveloped, laboratory-scale routes often involve catalytic hydrogenation of precursor ketones. For example, analogues of this compound are synthesized via condensation reactions between hydroxylated phenylpiperidines and tetrahydroisoquinoline derivatives . A representative synthetic pathway includes:
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Formation of the Octanoyl Chain:
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Starting with 4-hydroxyphenylacetone, the octanoyl side chain is introduced via nucleophilic acyl substitution.
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Catalytic hydrogenation reduces intermediate ketones to secondary alcohols.
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Functionalization of Hydroxyl Groups:
Pharmacological Activity and Mechanism of Action
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one exhibits high affinity for the κ-opioid receptor, with structural analogues demonstrating Kₑ values as low as 0.01 nM . The mechanism involves:
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Receptor Binding: Hydroxyl groups form hydrogen bonds with key residues in the KOR binding pocket (e.g., Tyr312 and His291).
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Signal Modulation: Antagonism of KOR inhibits G-protein coupling, reducing intracellular cAMP levels and mitigating stress-related behaviors.
Comparative Selectivity Profile:
| Compound | Kₑ (κ Receptor, nM) | Selectivity (κ/μ) | Selectivity (κ/δ) |
|---|---|---|---|
| JDTic | 0.02 | 1250 | 3700 |
| Analog 5 | 0.01 | 1480 | 24900 |
| Analog 13 | 0.02 | 355 | 6550 |
Data adapted from studies on structurally related compounds .
ADME and Pharmacokinetic Properties
Evaluations of analogous compounds reveal promising pharmacokinetic profiles:
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Solubility: Aqueous solubility ranges from 10 μM (pH 3) to 81 μM (pH 7.4), ensuring adequate bioavailability .
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Plasma Stability: Over 50% of parent compound remains after 1 hour in human plasma.
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Blood-Brain Barrier Penetration: Calculated logBB values (-0.3 to 0.2) suggest moderate CNS access, though polar surface area (TPSA > 90 Ų) may limit diffusion .
Therapeutic Applications and Future Directions
CNS Disorders
The compound’s KOR antagonism positions it as a candidate for treating:
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Depression: KOR blockade attenuates stress-induced anhedonia in preclinical models.
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Substance Use Disorders: Reduces cocaine-seeking behavior by modulating dopaminergic pathways.
Industrial Applications
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Liquid Crystals: The rigid aromatic core and flexible aliphatic chain enable use in thermotropic liquid crystals for display technologies.
Challenges and Innovations
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